2-(Chloromethyl)quinazolin-4-amine
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Overview
Description
2-(Chloromethyl)quinazolin-4-amine is a chemical compound with the molecular formula C9H8ClN3 and a molecular weight of 193.63 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. Quinazoline derivatives are known for their diverse biological activities and are used in various fields of scientific research .
Mechanism of Action
Target of Action
2-(Chloromethyl)quinazolin-4-amine is a derivative of quinazoline, a class of compounds known for their diverse biopharmaceutical activities . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity
Mode of Action
Quinazoline derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-parkinsonism, and anticancer effects .
Biochemical Pathways
Quinazoline derivatives have been reported to interact with various biochemical pathways due to their diverse biological activities .
Biochemical Analysis
Biochemical Properties
2-(Chloromethyl)quinazolin-4-amine is a key intermediate in the synthesis of various biologically active compounds, including anticancer agents and anti-inflammatory agents It plays a significant role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that quinazolinone derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Chloromethyl)quinazolin-4-amine can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzamide with formaldehyde and hydrochloric acid, followed by cyclization to form the quinazoline ring . Another method includes the reaction of o-anthranilic acid with chloroacetonitrile under acidic conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)quinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized to form quinazolinone derivatives or reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted quinazoline derivatives with potential biological activities.
Oxidation and Reduction Reactions: Products include quinazolinone derivatives and primary amines.
Scientific Research Applications
2-(Chloromethyl)quinazolin-4-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Chloromethyl-4-methylquinazoline: Similar in structure but with a methyl group at the 4-position.
2-(4-Chlorophenyl)quinazolin-4(3H)-one: Contains a chlorophenyl group instead of a chloromethyl group.
Uniqueness: 2-(Chloromethyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
2-(chloromethyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-5-8-12-7-4-2-1-3-6(7)9(11)13-8/h1-4H,5H2,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJZKOQRWCHOTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CCl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877041-19-5 |
Source
|
Record name | 2-(chloromethyl)quinazolin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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